molecular formula C6H11NO2 B1294424 1-(2-Hydroxyethyl)pyrrolidin-2-one CAS No. 3445-11-2

1-(2-Hydroxyethyl)pyrrolidin-2-one

Cat. No. B1294424
CAS RN: 3445-11-2
M. Wt: 129.16 g/mol
InChI Key: WDQFELCEOPFLCZ-UHFFFAOYSA-N
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Description

The compound of interest, 1-(2-Hydroxyethyl)pyrrolidin-2-one, is a heterocyclic compound that features both a pyrrolidinone ring and a hydroxyethyl substituent. This structure is a key motif in various biologically active molecules and is of significant interest in the field of organic and medicinal chemistry due to its potential applications and reactivity.

Synthesis Analysis

The synthesis of pyrrolidin-2-one derivatives can be achieved through various methods. For instance, a chiral Cr(III)(salen)Cl complex catalyzes the enantioselective intramolecular addition of tertiary enamides to ketones, yielding highly enantioenriched 1H-pyrrol-2(3H)-one derivatives with a hydroxylated quaternary carbon atom . Additionally, the asymmetric synthesis of related pyrrolidin-2-one compounds has been described using methods such as the Sharpless asymmetric dihydroxylation or hydrolytic kinetic resolution, leading to high enantiomeric excesses . These methods highlight the versatility and potential for creating complex, chiral pyrrolidin-2-one structures.

Molecular Structure Analysis

The molecular structure of pyrrolidin-2-one derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure of a related compound, (2S,2'S,4'R)-2-(1-hydroxy-1-ethylpropyl)-1-[(1'-p-tosyl-4'-hydroxypyrolidin-2'-yl)methyl]pyrrolidine, was determined through IR, NMR, HRMS spectra, and single-crystal X-ray diffraction analysis . These techniques provide detailed information about the stereochemistry and conformation of the pyrrolidin-2-one ring and its substituents.

Chemical Reactions Analysis

Pyrrolidin-2-one derivatives exhibit a range of reactivities due to the presence of an active carbonyl group. They can undergo ring-opening reactions in the presence of acids, leading to the formation of various products such as dibenzoxanthenes, diarylmethanes, and calixarenes . Additionally, they can react with binucleophiles like hydrazine hydrate to form condensed systems like pyrrolo[3,4-c]pyrazoles . These reactions demonstrate the compound's versatility in forming diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidin-2-one derivatives are influenced by their molecular structure. For instance, the presence of hydroxyl groups can lead to the formation of intermolecular hydrogen bonds, which can affect the compound's solubility and boiling point . The enol form of certain pyrrolidin-2-one derivatives has been established based on spectroscopic data and reactivity with iron(III) chloride . These properties are crucial for understanding the behavior of these compounds in different environments and their potential applications.

Scientific Research Applications

“1-(2-Hydroxyethyl)pyrrolidin-2-one” is a versatile heterocyclic building block used in the synthesis of various pharmaceutical compounds . It’s also known as a derivative of pyrrolidine, a five-membered nitrogen heterocycle .

  • Pharmaceutical Synthesis

    • Pyrrolidine derivatives, including “1-(2-Hydroxyethyl)pyrrolidin-2-one”, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
    • The compound can be used as a starting material for the preparation of chemical intermediates such as 1-vinylpyrrolidinone, 1-[2-(diethylamino)ethyl]-2-pyrrolidinone, and 1-(2-bromoethyl)-2-pyrrolidinone .
    • It can also be used as a building block in the synthesis of hexakis [2- (2-oxo-1-pyrrolidinyl)ethoxy]cyclotriphosphazene by a nucleophilic substitution reaction with hexachlorocyclotriphosphazene .
  • Biological Activities

    • Pyrrolone derivatives, including “1-(2-Hydroxyethyl)pyrrolidin-2-one”, exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .

Safety And Hazards

1-(2-Hydroxyethyl)pyrrolidin-2-one may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection are recommended .

Future Directions

While the future directions for 1-(2-Hydroxyethyl)pyrrolidin-2-one are not explicitly mentioned in the retrieved sources, its versatility as a heterocyclic building block in the synthesis of pharmaceutical compounds suggests potential for further exploration in drug discovery and development .

properties

IUPAC Name

1-(2-hydroxyethyl)pyrrolidin-2-one
Source PubChem
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InChI

InChI=1S/C6H11NO2/c8-5-4-7-3-1-2-6(7)9/h8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQFELCEOPFLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044922
Record name 1-(2-Hydroxyethyl)pyrrolidin-2-one
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Molecular Weight

129.16 g/mol
Source PubChem
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Physical Description

Liquid, Melting point = 20 deg C; [ChemIDplus] Clear dark brown viscous liquid; [Sigma-Aldrich MSDS]
Record name 2-Pyrrolidinone, 1-(2-hydroxyethyl)-
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Record name 1-(2-Hydroxyethyl)-2-pyrrolidinone
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Product Name

1-(2-Hydroxyethyl)pyrrolidin-2-one

CAS RN

3445-11-2
Record name 1-(2-Hydroxyethyl)-2-pyrrolidinone
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Record name 1-(2-Hydroxyethyl)-2-pyrrolidinone
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Record name 2-Pyrrolidinone, 1-(2-hydroxyethyl)-
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Record name 1-(2-Hydroxyethyl)pyrrolidin-2-one
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Record name 1-(2-hydroxyethyl)pyrrolidin-2-one
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Record name 1-(2-HYDROXYETHYL)-2-PYRROLIDINONE
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Synthesis routes and methods

Procedure details

A reactor was charged with γ-butyrolactone, 2-aminoethanol and water, to produce N-(2-hydroxyethyl)-2-pyrrolidone. The molar ratio of the 2-aminoethanol/γ-butyrolactone was 1.0, and that of the γ-butyrolactone/water was 1.1. The reaction temperature was 250° C. and the reaction time was 2 hours.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
J Ma, JW Bartels, Z Li, K Zhang, C Cheng… - Australian journal of …, 2010 - CSIRO Publishing
With an ever increasing interest in the combined functionality and versatility of materials, increasing demands are placed on synthetic methodologies by which to produce such materials…
Number of citations: 59 www.publish.csiro.au
PF Keusenkothen, MB Smith - Journal of the Chemical Society, Perkin …, 1994 - pubs.rsc.org
Chiral, non-racemic N-(2-iodoethyl)-5-vinylpyrrolidin-2-ones have been synthesized and then cyclized with tributyltin hydride and azoisobutyronitrile (AIBN) to produce chiral, non-…
Number of citations: 41 pubs.rsc.org
SA Rizk, SS Abdelwahab… - Journal of Heterocyclic …, 2018 - Wiley Online Library
Spiro‐oxo‐indole/pyrrolidine‐thiophene base possessed significant pharmacological activity. The [3 + 2] cycloaddition reactions of thia‐methine ylide respected through multi‐…
Number of citations: 24 onlinelibrary.wiley.com
JM Frost, MJ Dart, KR Tietje, TR Garrison… - Journal of medicinal …, 2010 - ACS Publications
Several 3-acylindoles with high affinity for the CB 2 cannabinoid receptor and selectivity over the CB 1 receptor have been prepared. A variety of 3-acyl substituents were investigated, …
Number of citations: 177 pubs.acs.org
J Jampílek - … Methods in Penetration Enhancement: Modification of …, 2015 - Springer
Azone® (1-dodecylazacycloheptan-2-one or laurocapram) is one of the most known and the most studied chemical penetration enhancers. Azone® analogues were considered in …
Number of citations: 5 link.springer.com
H Hou, Q Wu, Z Li, D Wang, AA Debrah, J Zou… - Microchemical Journal, 2023 - Elsevier
The identification and differentiation of inkjet printouts can be important to establish the authenticity of questioned documents during judicial processes. In this work, we developed an …
Number of citations: 0 www.sciencedirect.com
A Tiwari, G Singh, V Sharma, RK Srivastava, S Sharma - LWT, 2021 - Elsevier
The present study aimed at optimizing the parameters for increasing vitamin D 2 content along with other nutraceutical properties (β-glucans, antioxidants, total phenols, flavonoids, and …
Number of citations: 18 www.sciencedirect.com
J Orbe, JA Sanchez-Arias, O Rabal… - Journal of Medicinal …, 2015 - ACS Publications
Growing evidence suggests that matrix metalloproteinases (MMP) are involved in thrombus dissolution; then, considering that new therapeutic strategies are required for controlling …
Number of citations: 19 pubs.acs.org
P Alicia, C Thomas, M Maria, FT Salvator, A David… - 2020 - jeodpp.jrc.ec.europa.eu
The European Commission’s Joint Research Centre (JRC) runs the EU Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM) which promotes regulatory acceptance …
Number of citations: 1 jeodpp.jrc.ec.europa.eu
M Hossein - Emerging and Eco-Friendly Approaches for Waste …, 2019 - Springer
The emerging contaminants field suffers from insufficient global information, especially in Africa, and even less from Asia. Emerging contaminants constitute a group of natural, …
Number of citations: 4 link.springer.com

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